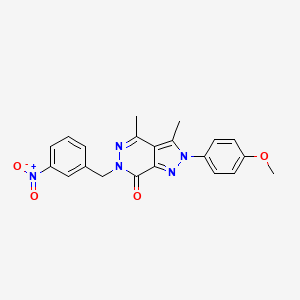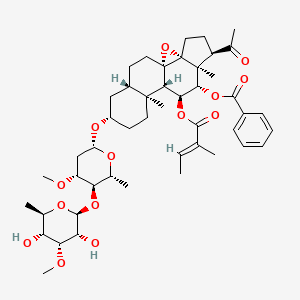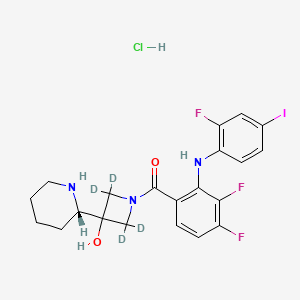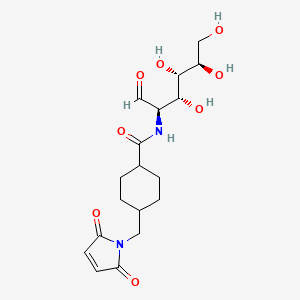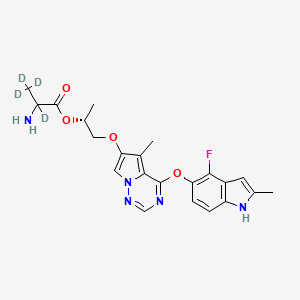
(R)-Brivanib alaninate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Brivanib alaninate-d4 is a deuterated form of ®-Brivanib alaninate, which is a prodrug of Brivanib. Brivanib is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR). The deuterated form, ®-Brivanib alaninate-d4, is used in scientific research to study the pharmacokinetics and metabolic stability of Brivanib.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Brivanib alaninate-d4 involves the incorporation of deuterium atoms into the alaninate moiety. The general synthetic route includes:
Deuteration of Alanine: Alanine is deuterated using deuterium oxide (D2O) and a suitable catalyst to replace the hydrogen atoms with deuterium.
Coupling with Brivanib: The deuterated alanine is then coupled with Brivanib using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of ®-Brivanib alaninate-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of alanine are deuterated using deuterium oxide in the presence of a catalyst.
Automated Coupling: The deuterated alanine is coupled with Brivanib using automated peptide synthesizers to ensure high yield and purity.
化学反応の分析
Types of Reactions: ®-Brivanib alaninate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced analogs with hydrogen atoms replacing deuterium.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
®-Brivanib alaninate-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Brivanib.
Metabolic Stability: Investigating the metabolic pathways and stability of Brivanib in biological systems.
Drug Development: Used as a reference compound in the development of new VEGFR-2 and FGFR inhibitors.
Biological Studies: Exploring the biological effects of Brivanib on cancer cells and other disease models.
作用機序
®-Brivanib alaninate-d4 exerts its effects by inhibiting the activity of VEGFR-2 and FGFR. The mechanism involves:
Binding to Receptors: The compound binds to the ATP-binding sites of VEGFR-2 and FGFR, preventing their activation.
Inhibition of Signaling Pathways: By inhibiting these receptors, the compound blocks the downstream signaling pathways involved in angiogenesis and cell proliferation.
Molecular Targets: The primary molecular targets are VEGFR-2 and FGFR, which play crucial roles in tumor growth and vascular development.
類似化合物との比較
Brivanib: The non-deuterated form of ®-Brivanib alaninate-d4.
Sorafenib: Another VEGFR-2 and FGFR inhibitor used in cancer treatment.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with similar applications.
Comparison:
Uniqueness: ®-Brivanib alaninate-d4 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies.
Efficacy: While Brivanib, Sorafenib, and Sunitinib are effective VEGFR-2 and FGFR inhibitors, ®-Brivanib alaninate-d4 offers advantages in research settings due to its deuterium labeling.
特性
分子式 |
C22H24FN5O4 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-amino-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14?/m1/s1/i4D3,14D |
InChIキー |
LTEJRLHKIYCEOX-CFZDFXTQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@H](C)COC1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F)N |
正規SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


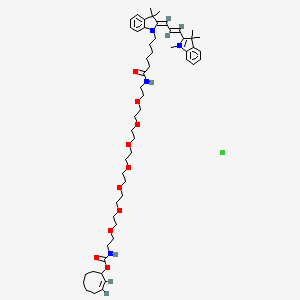
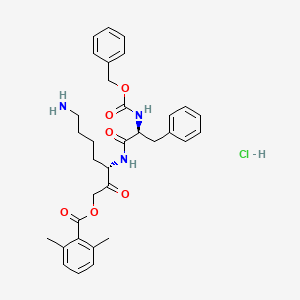
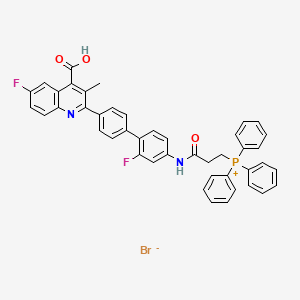
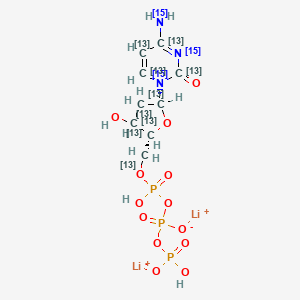
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
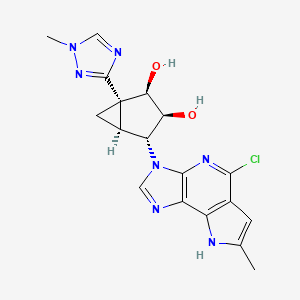
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
